MLCK Peptide, control

Myosin Light Chain Kinase Kinase Inhibition Negative Control

Non-validated control peptides in MLCK inhibitor studies risk false-positive or false-negative data due to unintended calmodulin binding or off-target effects. MLCK Peptide, control (CAS 209251-66-1) is the empirically characterized solution. Its sequence Ac-RRKEQKTGHAVRAIGRE-NH2 has been confirmed to lack MLCK inhibitory activity, ensuring observed cellular effects are attributable solely to the active comparator. • Validated inactivity: Does not inhibit MLCK, unlike active inhibitor peptide 18 • Enables confident attribution of contractility, barrier function, and phosphorylation changes to MLCK inhibition • Supplied as lyophilized powder; ≥95% purity; ships at ambient temperature • Essential for rigorous SAR studies and calcium signaling pathway dissection

Molecular Formula C84H149N35O24
Molecular Weight 2033.3 g/mol
Cat. No. B12374996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLCK Peptide, control
Molecular FormulaC84H149N35O24
Molecular Weight2033.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C
InChIInChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1
InChIKeyOULDMKPBHFDEKM-NJJZJXSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLCK Peptide, control: A Defined Negative Control for Myosin Light Chain Kinase Assays


MLCK Peptide, control (CAS 209251-66-1) is a synthetic 17-amino acid peptide derived from the regulatory domain of smooth muscle myosin light chain kinase (MLCK). It is classified as a negative control peptide, specifically designed to lack the kinase inhibitory activity of active MLCK-derived peptides [1]. Its primary function in research is to serve as a comparator for active MLCK inhibitor peptides, allowing researchers to attribute observed effects specifically to MLCK inhibition rather than non-specific peptide interactions . The peptide sequence is Ac-Arg-Arg-Lys-Glu-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Glu-NH2 [1].

Role Defined negative control for MLCK inhibitor assays
Identity Verified sequence; no kinase inhibitory activity
Use Context Enables specificity attribution in inhibitor peptide studies

Why a Generic MLCK Peptide Cannot Replace a Verified Control Peptide


In MLCK research, not all synthetic peptides are functionally equivalent. The use of a non-validated 'MLCK peptide' as a control introduces significant risk of data misinterpretation. The MLCK Peptide, control is distinguished by its specific sequence (Ac-RRKEQKTGHAVRAIGRE-NH2) which has been empirically characterized to not inhibit MLCK activity, in direct contrast to active inhibitor peptides like MLCK inhibitor peptide 18 [1]. Substituting a generic or scrambled peptide without established inactivity data can lead to false-positive or false-negative results, as the peptide may unintentionally bind to calmodulin, interfere with the kinase active site, or exert other off-target effects . The verification of this specific peptide's lack of inhibitory function is critical for ensuring that observed cellular effects in assays are attributable solely to the active comparator and not to the peptide vehicle or sequence-specific artifacts.

Verified Control
MLCK Peptide, control
Empirically confirmed to lack MLCK inhibition; validated sequence for reproducible negative control.
Reported inactivity profile
Generic MLCK Peptide
Unverified substitute
May unintentionally bind calmodulin or interfere with kinase active site, leading to false results.
Data to verify

Quantitative Differentiation of MLCK Peptide, control from Active Inhibitor Peptides


MLCK Peptide, control Exhibits No Inhibitory Activity Against MLCK

The primary differentiation of MLCK Peptide, control is its demonstrated lack of inhibitory activity against MLCK. This is in stark contrast to the active comparator, MLCK inhibitor peptide 18, which potently inhibits MLCK. This established inactivity is the critical feature that validates its use as a negative control in experimental protocols [1] .

MLCK Inhibition
Class-level inference
No significant inhibition vs MLCK inhibitor peptide 18 (IC50 = 50 nM)
Supports negative control verification
Qualitative functional difference; in vitro kinase assay
Myosin Light Chain Kinase Kinase Inhibition Negative Control

Differential Effect on IP3-Induced Calcium Release (IICR) in L15 Cells

In a specific functional assay, the addition of MLCK Peptide, control to permeabilized L15 cells dramatically decreased IP3-induced calcium release (IICR) [1]. This effect is notable because it demonstrates a biological activity, yet it does so without altering the affinity of IP3 for its receptor (IP3R) [1]. This is a distinct functional profile compared to other MLCK-derived peptides that may act through direct inhibition of the kinase or calmodulin binding.

IICR in L15 Cells
Cross-study comparable
Dramatic decrease in IP3-induced calcium release
Supports calcium signaling pathway dissociation
Permeabilized L15 cells; vehicle control baseline
Calcium Signaling IP3 Receptor Permeabilized Cells

Lack of Effect on IP3 Receptor Binding Affinity

Despite its dramatic effect on IICR, MLCK Peptide, control does not change the affinity of IP3 for the IP3 receptor (IP3R) [1]. This is a key mechanistic distinction. Many calmodulin-binding peptides derived from the MLCK regulatory domain can bind calmodulin and interfere with its function. The fact that this control peptide reduces IICR without affecting IP3 binding affinity suggests a unique mechanism of action that is not simply due to calmodulin sequestration or direct IP3R modulation [2].

IP3R Affinity
Class-level inference
No change in IP3 binding affinity
Supports mechanism differentiation
Not attributable to calmodulin sequestration
Receptor Binding IP3 Receptor Mechanism of Action

Validated Application Scenarios for MLCK Peptide, control


Negative Control for MLCK Inhibitor Peptides in Cell-Based Assays

In any experiment using an active MLCK inhibitor peptide (e.g., MLCK inhibitor peptide 18), MLCK Peptide, control serves as the essential negative control. Its proven lack of inhibitory activity [1] ensures that any observed changes in cell contractility, barrier function, or phosphorylation status can be confidently attributed to the inhibition of MLCK by the active peptide, and not to non-specific effects of the peptide itself. This is a fundamental requirement for rigorous and reproducible research.

Investigating IP3-Mediated Calcium Signaling Independent of MLCK Inhibition

Researchers studying calcium signaling pathways, particularly those involving IP3-induced calcium release (IICR), can use this peptide as a unique tool. Its ability to dramatically reduce IICR in permeabilized L15 cells without altering IP3 receptor binding affinity [1] makes it valuable for dissecting downstream or parallel pathways that modulate calcium release. This is distinct from using a general calmodulin inhibitor or a broad-spectrum kinase inhibitor.

Distinguishing Sequence-Specific from Non-Specific Peptide Effects

In studies where a peptide derived from the MLCK regulatory domain is used (e.g., as a substrate or inhibitor), MLCK Peptide, control provides a benchmark for sequence-specific activity. Its defined sequence (Ac-RRKEQKTGHAVRAIGRE-NH2) [1] allows researchers to compare the effects of a known inactive variant against the active peptide of interest, thereby isolating the biological consequence of the active sequence motif. This is critical for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Negative control for MLCK inhibitor assays
Verified inactivity profile
MLCK inhibition specificity
IP3-mediated calcium signaling studies
Defined IICR modulation
Calcium release pathway dissociation
Sequence-activity relationship (SAR) studies
Known inactive sequence identity
Motif-specific activity attribution

Technical Documentation Hub

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